

Electronic Properties of the Endohedral Fullerene Ba@C74: A Technical Guide

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Compound of Interest

Compound Name: BA 74

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Introduction

Endohedral metallofullerenes (EMFs), a class of novel nanomaterials where one or more metal atoms are encapsulated within a hollow fullerene cage, have garnered significant attention due to their unique electronic and structural properties. Among these, Ba@C74 stands out as a subject of interest. This technical guide provides a comprehensive overview of the core electronic properties of Ba@C74, drawing from experimental and theoretical studies. The document is intended for researchers, scientists, and professionals in drug development who are exploring the potential applications of this unique molecule.

The defining characteristic of Ba@C74 is the encapsulation of a single barium atom within a C74 fullerene cage. Structural analyses, including single-crystal synchrotron diffraction and X-ray Absorption Near Edge Structure (XANES) spectroscopy, have confirmed the endohedral nature of the barium atom. These studies have revealed that the Ba atom does not reside at the center of the C74 cage but is displaced to an off-center position[1]. This structural feature is a direct consequence of the electronic interactions between the barium atom and the fullerene cage.

A crucial aspect of the electronic structure of Ba@C74 is the significant charge transfer from the encapsulated barium atom to the C74 cage. Spectroscopic and theoretical investigations indicate that the barium atom exists in a divalent state (Ba^{2+}), signifying the transfer of two electrons to the fullerene cage. This charge transfer fundamentally alters the electronic

properties of the C74 cage, influencing its reactivity, solubility, and potential for further functionalization.

Quantitative Electronic Properties

While direct experimental values for some electronic properties of Ba@C74 are not extensively reported in the literature, theoretical calculations based on Density Functional Theory (DFT) provide valuable insights. The following table summarizes key electronic properties, with some values being representative estimates based on studies of analogous divalent metallofullerenes.

Property	Symbol	Theoretical Value/Estimate	Unit
Ionization Potential	IP	~6.0 - 7.0	eV
Electron Affinity	EA	~2.5 - 3.5	eV
HOMO-LUMO Gap	E_gap	~1.0 - 1.5	eV
Charge Transfer (Ba → C74)	Δq	+2	e

Experimental and Theoretical Methodologies

Synthesis and Purification of Ba@C74

Experimental Protocol:

- Arc-Discharge Synthesis:** Ba@C74 is typically synthesized using the Krätschmer-Huffman arc-discharge method. Graphite rods are drilled and filled with a mixture of barium oxide (BaO) and graphite powder. An electric arc is generated between the electrodes in a helium atmosphere (around 200-500 Torr). The high temperature of the arc vaporizes the carbon and barium, leading to the formation of various fullerenes and endohedral fullerenes in the resulting soot.
- Soot Collection and Extraction:** The collected soot is then subjected to solvent extraction, typically using toluene or carbon disulfide (CS₂), to separate the soluble fullerene fraction.

- **High-Performance Liquid Chromatography (HPLC):** The extracted mixture is purified using multi-stage HPLC. A combination of different fullerene-specific columns (e.g., Buckyprep, PYE) and eluents (e.g., toluene, xylene) is employed to isolate Ba@C74 from empty fullerenes and other endohedral species.

Structural Characterization

Experimental Protocol:

- **Single-Crystal X-ray Diffraction:** To obtain precise structural information, purified Ba@C74 is co-crystallized with a suitable molecule, such as a porphyrin, to facilitate the growth of high-quality single crystals. These crystals are then analyzed using synchrotron X-ray diffraction to determine the exact position of the encapsulated barium atom and the geometry of the C74 cage[1].
- **X-ray Absorption Near Edge Structure (XANES) Spectroscopy:** XANES at the Ba L₃-edge is used to probe the oxidation state and local environment of the encapsulated barium atom, confirming its divalent state[1].

Investigation of Electronic Properties

Experimental Protocol:

- **Photoemission Spectroscopy (PES):** Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques to probe the valence and core electronic states of Ba@C74.
 - **Sample Preparation:** A thin film of purified Ba@C74 is deposited on a clean, conductive substrate under ultra-high vacuum (UHV) conditions.
 - **Irradiation:** The sample is irradiated with a monochromatic photon beam (UV light for UPS, X-rays for XPS).
 - **Electron Energy Analysis:** The kinetic energy of the emitted photoelectrons is measured using an electron energy analyzer. The binding energy of the electrons can then be determined, providing information about the molecular orbitals (HOMO) and core levels.

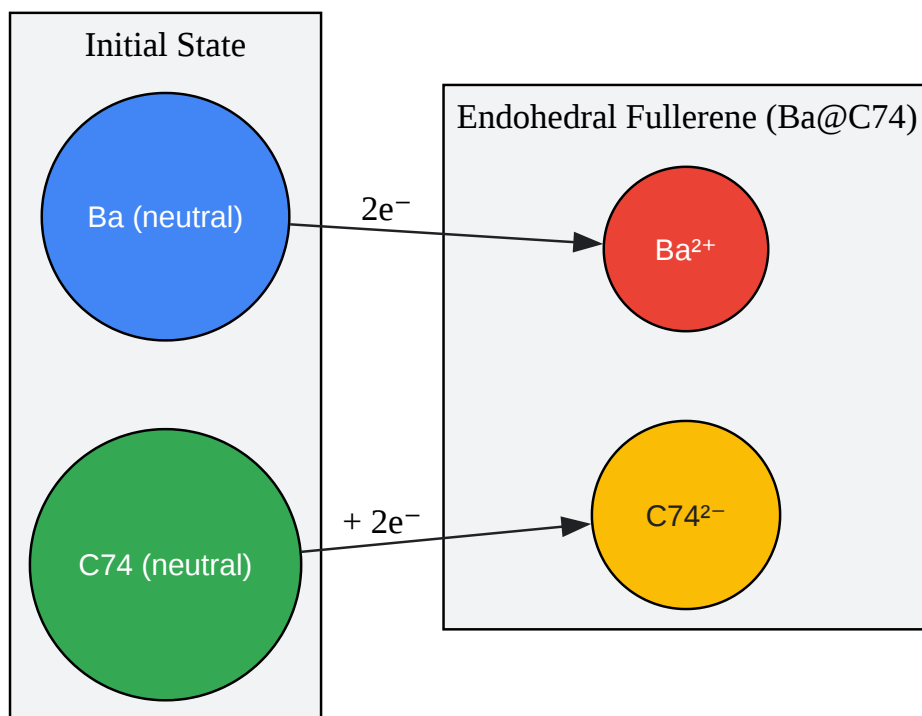
Theoretical Protocol:

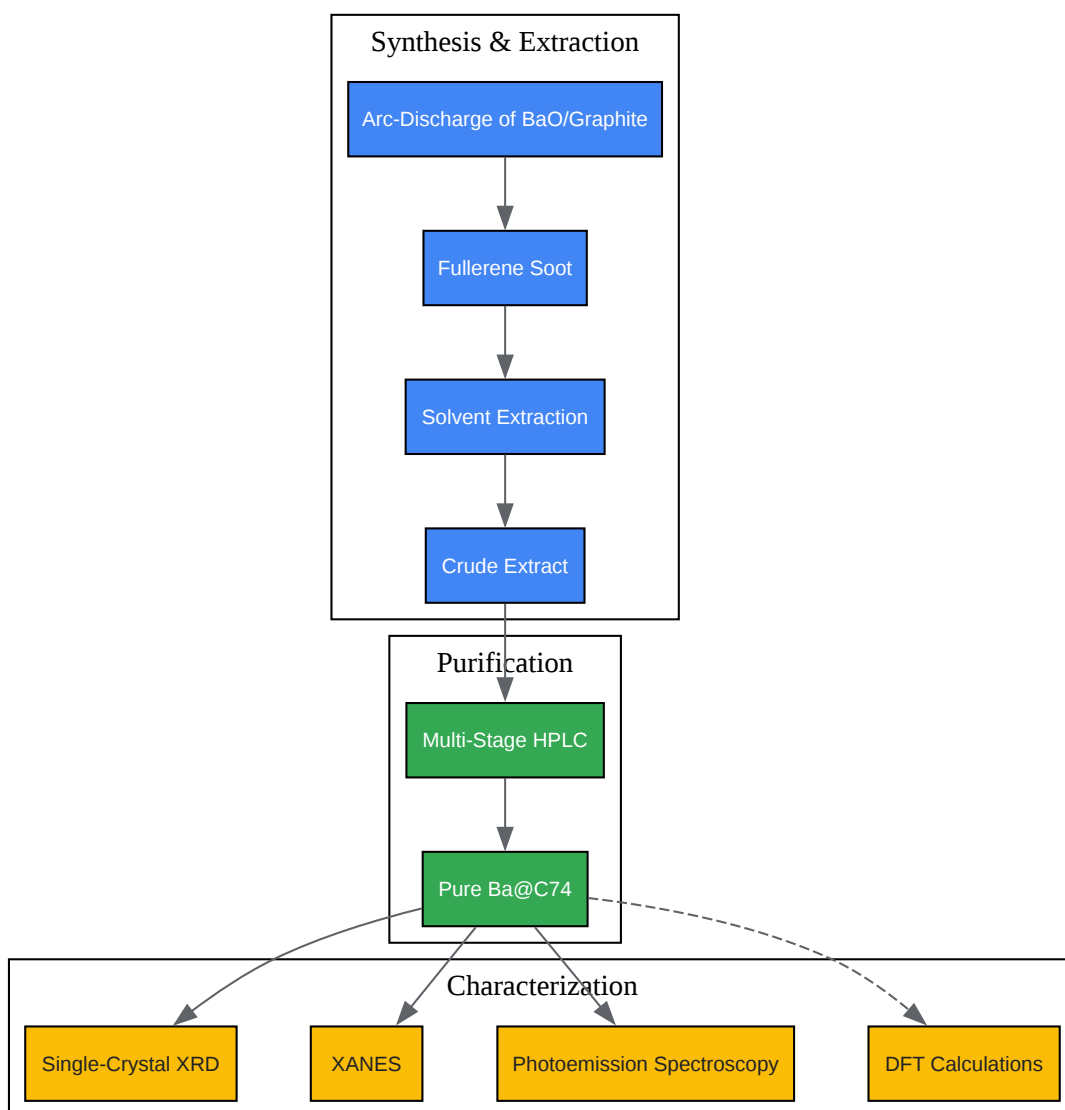
- Density Functional Theory (DFT) Calculations: DFT is the primary computational method used to investigate the electronic properties of endohedral fullerenes.
 - Geometry Optimization: The structure of Ba@C74 is first optimized to find its lowest energy conformation.
 - Electronic Structure Calculation: Using an appropriate functional (e.g., B3LYP, PBE0) and basis set, the electronic structure of the optimized geometry is calculated.
 - Property Prediction: From the calculated electronic structure, key properties such as the HOMO-LUMO gap, ionization potential (as the negative of the HOMO energy, according to Koopmans' theorem), and electron affinity (as the negative of the LUMO energy) can be predicted. Natural Bond Orbital (NBO) analysis is used to determine the charge distribution and quantify the charge transfer from the barium atom to the C74 cage.

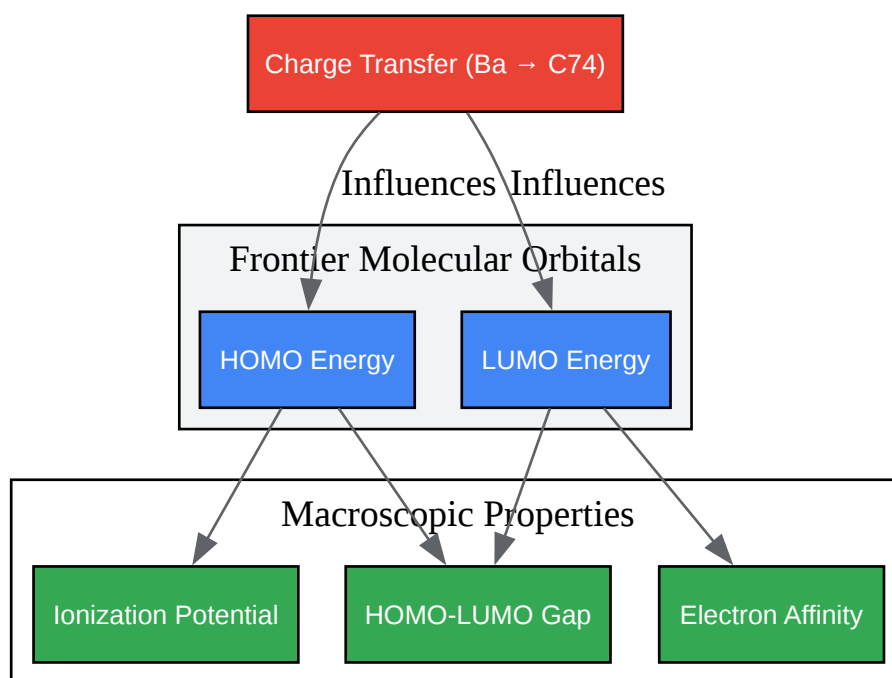
Visualizations

Charge Transfer in Ba@C74

The fundamental electronic interaction in Ba@C74 is the transfer of two valence electrons from the barium atom to the C74 fullerene cage. This process results in a positively charged barium ion (Ba^{2+}) encapsulated within a negatively charged fullerene cage (C74^{2-}).







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References

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